molecular formula C13H24N2O2 B1485152 tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate CAS No. 1935986-09-6

tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate

Cat. No.: B1485152
CAS No.: 1935986-09-6
M. Wt: 240.34 g/mol
InChI Key: UZOVFHUCEDNGOP-UHFFFAOYSA-N
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Description

tert-Butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate (CAS 1935986-09-6) is a high-purity (97%) chemical building block featuring a rigid, three-dimensional 2-azabicyclo[2.2.2]octane scaffold. This structure is of significant value in medicinal chemistry and drug discovery for constructing novel molecular architectures. The compound acts as a protected intermediate; the tert-butyloxycarbonyl (Boc) group safeguards the amine functionality, allowing for selective deprotection under mild acidic conditions to generate free amine derivatives for further synthetic elaboration. Its primary research application lies in the synthesis of more complex molecules, where it serves as a versatile precursor. The compound is intended for research purposes as a pharmaceutical intermediate or a building block in heterocyclic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-6-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOVFHUCEDNGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Bicyclic Amine with tert-Butyl Carbamate

  • Reagents and Conditions: The bicyclic amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • Procedure: The amine is dissolved in the solvent, base is added to neutralize the acid byproduct, followed by the slow addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature for several hours to overnight.
  • Isolation: The product is purified by silica gel chromatography or reverse phase chromatography to afford the tert-butyl carbamate derivative in yields ranging from 50% to over 90% depending on scale and conditions.

Reductive Amination Approach for Side Chain Modification

  • In some synthetic sequences, the bicyclic amine is first subjected to reductive amination with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE), followed by Boc protection. This approach is useful for introducing methyl or other substituents on the piperidine ring before carbamate formation.

Detailed Experimental Data and Yields

Step Reagents & Conditions Yield (%) Notes
Boc Protection of bicyclic amine Bicyclic amine + di-tert-butyl dicarbonate + DIPEA in DMF, RT, 16 h 50-90 Purified by silica gel or reverse phase chromatography; reaction monitored by TLC/LCMS
Reductive amination + Boc protection Bicyclic amine + paraformaldehyde + NaBH(OAc)3 in DCE, RT overnight; then Boc protection ~50 Crude product used directly in subsequent steps; characterized by LCMS

Mechanistic Considerations and Optimization

  • The use of di-tert-butyl dicarbonate is favored due to its mild reactivity and ability to selectively protect amines without affecting other functional groups.
  • The presence of bases like DIPEA or triethylamine scavenges the generated acid, preventing side reactions.
  • The reaction solvent choice affects solubility and reaction rate; DMF and DCM are common solvents.
  • Reductive amination prior to Boc protection allows for the introduction of substituents, enhancing molecular diversity.
  • Phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) have been reported to improve carbamate synthesis efficiency in other systems by stabilizing intermediates and minimizing overalkylation.

Comparative Table of Preparation Methods

Method Reagents & Catalysts Conditions Advantages Limitations
Direct Boc Protection Di-tert-butyl dicarbonate, DIPEA, DMF/DCM RT, 16 h Mild, high yield, selective Requires pure amine substrate
Reductive Amination + Boc Paraformaldehyde, NaBH(OAc)3, DCE + Boc protection RT, overnight + RT, 16 h Allows side chain modification Multi-step, moderate yield
CO2/Alkyl Halide Coupling Primary amine, CO2, alkyl halide, Cs2CO3, TBAI Anhydrous DMF, RT One-pot, no isolation of intermediates Less common for bicyclic amines

Summary of Research Findings

  • The tert-butyl carbamate protecting group is efficiently introduced onto the 2-azabicyclo[2.2.2]octan-6-ylmethyl amine via reaction with di-tert-butyl dicarbonate under mild basic conditions.
  • Reductive amination prior to protection is a viable route for introducing substituents on the bicyclic amine scaffold.
  • Recent advances in carbamate synthesis involving CO2 fixation and phase-transfer catalysis offer promising alternative routes but require further adaptation for bicyclic amines.
  • Purification techniques such as silica gel chromatography and reverse phase chromatography are effective for isolating high-purity products.
  • Yields vary depending on reaction scale and conditions but generally fall between 50% and 90%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate is being explored for its potential as a therapeutic agent. The bicyclic structure is known to mimic certain neurotransmitters, which can be advantageous in developing drugs targeting the central nervous system (CNS).

Case Study: CNS Activity

Research has indicated that compounds with similar structures exhibit affinity for neurotransmitter receptors, suggesting that this compound may also interact with such targets, potentially leading to the development of new treatments for neurological disorders.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products where it can enhance the stability and efficacy of active ingredients.

Case Study: Skin Bioavailability

A study examined the incorporation of carbamate derivatives in topical formulations, demonstrating improved skin penetration and bioavailability of active ingredients when combined with compounds like this compound . This finding highlights its potential role as a penetration enhancer in dermatological applications.

Pharmaceutical Development

The compound's ability to form stable complexes with various drugs suggests it can be utilized as an excipient or stabilizer in pharmaceutical formulations.

Case Study: Drug Stability

Investigations into the stability of drug formulations containing this carbamate indicated enhanced shelf life and reduced degradation rates compared to standard formulations . This property is crucial for ensuring the efficacy of pharmaceutical products over time.

Research on Mechanisms of Action

Studies have begun to explore the mechanisms by which this compound exerts its biological effects, particularly focusing on its interactions at the molecular level with various biological targets.

Case Study: Molecular Interactions

Research utilizing techniques such as molecular docking and spectroscopy has aimed to elucidate how this compound interacts with target proteins involved in disease pathways . Understanding these interactions could lead to more effective therapeutic strategies.

Mechanism of Action

The mechanism by which tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of bicyclic carbamates, where variations in the bicyclo system, substituent positions, and functional groups significantly influence physicochemical properties and applications. Below is a detailed comparison with key analogs:

Structural Variations in Bicyclo Systems

2-Azabicyclo[2.2.2]octane Derivatives

tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride (CAS: 1969288-20-7)

  • Molecular Formula : C₁₂H₂₁N₂O₂·HCl
  • Key Difference : Hydrochloride salt form enhances solubility but reduces thermal stability compared to the free base.
  • Application : Used in preclinical studies for ion channel modulation .

tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate (CAS: 1250997-76-2)

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Key Difference : The methyl carbamate is attached to the 1-position of the bicyclo core, altering steric effects and binding kinetics .

tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6) Molecular Formula: C₁₂H₂₁NO₃ Key Difference: A hydroxyl group replaces the methyl carbamate, increasing polarity but reducing metabolic stability .

Smaller Bicyclo Systems

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Difference : The 2.2.1 bicyclo system (7-membered ring) reduces conformational rigidity compared to the 2.2.2 system, impacting target selectivity .

Functional Group Modifications

tert-butyl 2-(aminomethyl)azepane-1-carboxylate (CAS: 889947-68-6) Molecular Formula: C₁₂H₂₄N₂O₂ Key Difference: Replaces the bicyclo[2.2.2]octane with an azepane ring, increasing flexibility and altering pharmacokinetic profiles .

tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS: 1439908-04-9)

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Difference : A 2.2.1 heptane core with a 7-aza substitution, influencing hydrogen-bonding capabilities .

Comparative Data Table

Compound Name (CAS) Bicyclo System Molecular Formula Molecular Weight (g/mol) Purity Key Application
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate (1935986-09-6) [2.2.2] C₁₃H₂₄N₂O₂ 240.34 ≥97% API Intermediate
tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate (1250997-76-2) [2.2.2] C₁₃H₂₄N₂O₂ 240.34 95% Preclinical lead optimization
tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (1252672-84-6) [2.2.2] C₁₂H₂₁NO₃ 227.30 N/A Polar metabolite synthesis
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (1932203-04-7) [2.2.1] C₁₁H₂₀N₂O₂ 212.29 95% Neurological drug discovery

Research Implications

  • Rigidity vs. Flexibility : The [2.2.2]octane core provides superior rigidity for target engagement compared to smaller bicyclo systems, as seen in its widespread use in API intermediates .
  • Salt Forms : Hydrochloride derivatives (e.g., CAS: 1969288-20-7) improve aqueous solubility but may limit thermal stability, necessitating formulation adjustments .
  • Functional Groups : Hydroxyl or benzyl substitutions (e.g., CAS: 1252672-84-6) expand utility in derivatization reactions but require additional protection steps .

Biological Activity

tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate, also known by its CAS number 1935986-09-6, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : tert-butyl ((2-azabicyclo[2.2.2]octan-6-yl)methyl)carbamate

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

  • Neuropharmacological Effects : The azabicyclo[2.2.2]octane scaffold is known for its interaction with neurotransmitter systems, particularly in modulating cholinergic and dopaminergic pathways.
  • Antioxidant Properties : Similar compounds have shown potential as antioxidants, which can mitigate oxidative stress in cellular systems.
  • Potential as a Therapeutic Agent : The compound's structure suggests possible applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.

The biological activity of this compound may involve several mechanisms:

  • Cholinergic Modulation : The azabicyclo structure may enhance acetylcholine receptor activity, promoting cognitive functions.
  • Free Radical Scavenging : The presence of the tert-butyl group may enhance the compound's ability to scavenge reactive oxygen species (ROS), providing neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates neurotransmitter systems
AntioxidantScavenges free radicals
NeuroprotectionPotential for treating neurodegenerative diseases

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of similar azabicyclo compounds demonstrated significant reductions in neuronal cell death under oxidative stress conditions. This suggests that this compound may exhibit similar protective effects by stabilizing mitochondrial function and reducing ROS production.

Case Study: Cholinergic Activity

In a pharmacological assessment, compounds with similar structures were shown to enhance cholinergic transmission in animal models, resulting in improved memory and learning capabilities. This supports the hypothesis that this compound could be beneficial in cognitive enhancement therapies.

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate, and how do reaction conditions influence yield?

The synthesis often involves multi-step protocols with regioselective protection and bicyclic scaffold assembly. For example:

  • Key Steps : Use of Dess-Martin periodinane for oxidation (e.g., alcohol to ketone intermediates) , followed by carbamate formation via Boc-protection under anhydrous conditions (e.g., THF, NaH) .
  • Critical Parameters :
    • Atmosphere : Argon for moisture-sensitive steps (e.g., Grignard or lithiation reactions) .
    • Catalysts : Pd/C for hydrogenation in stereoselective reductions .
    • Purification : Chromatography or recrystallization to isolate enantiomers (e.g., diastereomeric separation) .
Reaction Step Reagents/Conditions Yield Range
Oxidation of alcoholDess-Martin periodinane, CH₂Cl₂70-85%
Boc-protectionBoc₂O, NaH, THF60-75%
HydrogenationH₂, Pd/C, ethyl acetate80-90%

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to verify bicyclic scaffold geometry and Boc-group positioning .
    • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Crystallography : SHELX software (e.g., SHELXL) for single-crystal X-ray diffraction to resolve absolute configuration .

Advanced Research Questions

Q. How do structural modifications (e.g., bicyclic ring size or substituents) impact the compound’s biological activity?

  • Case Study : Replacing the 2-azabicyclo[2.2.2]octane core with 2-azabicyclo[3.2.1]octane alters steric hindrance, affecting binding to targets like neurotransmitter receptors .
  • Data Contradictions :
    • Example : A 2021 study noted that methyl substitution at the bridgehead (e.g., 3,3-dimethyl derivatives) improved metabolic stability but reduced solubility . Computational docking (e.g., AutoDock Vina) can rationalize these effects .

Q. How can researchers resolve discrepancies in reaction yields or purity during scale-up?

  • Root Causes :
    • Moisture Sensitivity : Hygroscopic intermediates (e.g., free amines) may require strict inert conditions .
    • Byproduct Formation : Competitive pathways in bicyclic systems (e.g., lactam vs. carbamate formation) .
  • Mitigation Strategies :
    • Process Analytics : In-situ FTIR or HPLC monitoring to track reaction progress .
    • Alternative Reagents : Switching from NaH to KHMDS for Boc-protection reduces side reactions .

Q. What role does this compound play in drug discovery, particularly in targeting CNS disorders?

  • Applications :
    • Neurological Targets : The 2-azabicyclo[2.2.2]octane scaffold mimics tropane alkaloids, making it a candidate for dopamine or serotonin receptor modulators .
    • Prodrug Design : Boc-protected amines serve as stable intermediates for pH-sensitive drug delivery .
  • Challenges : Blood-brain barrier permeability requires balancing lipophilicity (ClogP) and polar surface area .

Q. How can computational tools predict the reactivity or stability of this compound derivatives?

  • Methods :
    • DFT Calculations : Gaussian or ORCA to model transition states (e.g., ring-opening reactions) .
    • Machine Learning : Tools like Pistachio or Reaxys to predict synthetic feasibility .
  • Validation : Cross-referencing with experimental data (e.g., 1^1H NMR coupling constants for conformational analysis) .

Methodological Best Practices

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution for enantiopure products .
  • Safety Protocols : Avoid NaIO₄ in THF (risk of peroxide formation); substitute with TEMPO/oxone for safer oxidations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
Reactant of Route 2
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tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate

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